molecular formula C10H11NO3S B3166826 2-(4-Methylphenyl)-1gamma6,2-thiazolidine-1,1,3-trione CAS No. 914217-14-4

2-(4-Methylphenyl)-1gamma6,2-thiazolidine-1,1,3-trione

Cat. No.: B3166826
CAS No.: 914217-14-4
M. Wt: 225.27 g/mol
InChI Key: NDTBIXIKYPZHNM-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1gamma6,2-thiazolidine-1,1,3-trione is a heterocyclic compound that contains a thiazolidine ring substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-1gamma6,2-thiazolidine-1,1,3-trione typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the desired thiazolidine derivative. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-1gamma6,2-thiazolidine-1,1,3-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(4-Methylphenyl)-1gamma6,2-thiazolidine-1,1,3-trione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-1gamma6,2-thiazolidine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular proteins and disrupt their normal functions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylphenyl)indole: This compound has similar structural features but contains an indole ring instead of a thiazolidine ring.

    2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.

Uniqueness

2-(4-Methylphenyl)-1gamma6,2-thiazolidine-1,1,3-trione is unique due to its specific substitution pattern and the presence of the thiazolidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-methylphenyl)-1,1-dioxo-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-8-2-4-9(5-3-8)11-10(12)6-7-15(11,13)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTBIXIKYPZHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methylphenyl)-1gamma6,2-thiazolidine-1,1,3-trione
Reactant of Route 2
2-(4-Methylphenyl)-1gamma6,2-thiazolidine-1,1,3-trione
Reactant of Route 3
2-(4-Methylphenyl)-1gamma6,2-thiazolidine-1,1,3-trione
Reactant of Route 4
2-(4-Methylphenyl)-1gamma6,2-thiazolidine-1,1,3-trione
Reactant of Route 5
2-(4-Methylphenyl)-1gamma6,2-thiazolidine-1,1,3-trione
Reactant of Route 6
2-(4-Methylphenyl)-1gamma6,2-thiazolidine-1,1,3-trione

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